Fedratinib Fedratinib N-tert-butyl-3-[[5-methyl-2-[4-[2-(1-pyrrolidinyl)ethoxy]anilino]-4-pyrimidinyl]amino]benzenesulfonamide is a sulfonamide.
Fedratinib, also known as SAR302503 and TG101348, is a tyrosine kinase inhibitor used to treat intermediate-2 and high risk primary and secondary myelofibrosis. It is an anilinopyrimidine derivative. Fedratinib was granted FDA approval on August 16, 2019.
Fedratinib is an oral selective inhibitor of Janus associated kinase 2 (JAK-2) and FMS-like tyrosine kinase 3 (FLT3) that is used in the therapy of intermediate or high-risk, primary or secondary myelofibrosis. Fedratinib has been associated with a high rate of serum enzyme elevations during therapy, but has been associated with only rare instances of clinically apparent acute liver injury.
Fedratinib is an orally bioavailable, small-molecule, ATP-competitive inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3; CD135; STK1; FLK2), with potential antineoplastic activity. Upon oral administration, fedratinib competes with wild-type JAK2 as well as mutated forms for ATP binding, which may result in inhibition of JAK2 activation, inhibition of the JAK-STAT signaling pathway, inhibition of tumor cell proliferation and induction of tumor cell apoptosis. JAK2 is the most commonly mutated gene in bcr-abl-negative myeloproliferative disorders (MPDs). In addition, fedratinib targets, binds to and inhibits the activity of FLT3. This inhibits uncontrolled FLT3 signaling and results in the inhibition of proliferation in tumor cells overexpressing FLT3. FLT3, a class III receptor tyrosine kinase (RTK), is overexpressed or mutated in most B-lineage neoplasms and in acute myeloid leukemias and plays a key role in tumor cell proliferation.
See also: Fedratinib Hydrochloride (active moiety of).
Brand Name: Vulcanchem
CAS No.: 936091-26-8
VCID: VC0547874
InChI: InChI=1S/C27H36N6O3S/c1-20-19-28-26(30-21-10-12-23(13-11-21)36-17-16-33-14-5-6-15-33)31-25(20)29-22-8-7-9-24(18-22)37(34,35)32-27(2,3)4/h7-13,18-19,32H,5-6,14-17H2,1-4H3,(H2,28,29,30,31)
SMILES: CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4
Molecular Formula: C27H36N6O3S
Molecular Weight: 524.7 g/mol

Fedratinib

CAS No.: 936091-26-8

Cat. No.: VC0547874

Molecular Formula: C27H36N6O3S

Molecular Weight: 524.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Fedratinib - 936091-26-8

CAS No. 936091-26-8
Molecular Formula C27H36N6O3S
Molecular Weight 524.7 g/mol
IUPAC Name N-tert-butyl-3-[[5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-4-yl]amino]benzenesulfonamide
Standard InChI InChI=1S/C27H36N6O3S/c1-20-19-28-26(30-21-10-12-23(13-11-21)36-17-16-33-14-5-6-15-33)31-25(20)29-22-8-7-9-24(18-22)37(34,35)32-27(2,3)4/h7-13,18-19,32H,5-6,14-17H2,1-4H3,(H2,28,29,30,31)
Standard InChI Key JOOXLOJCABQBSG-UHFFFAOYSA-N
SMILES CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4
Canonical SMILES CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4
Appearance Solid powder

Pharmacological Profile of Fedratinib

Mechanism of Action

Fedratinib is an orally administered small-molecule inhibitor that primarily targets JAK2, a tyrosine kinase central to the pathogenesis of myeloproliferative neoplasms. By binding to JAK2's ATP-binding site, it inhibits phosphorylation of signal transducer and activator of transcription (STAT) proteins, particularly STAT3 and STAT5, thereby disrupting downstream signaling pathways responsible for cell proliferation and survival . Unlike ruxolitinib, fedratinib exhibits broader kinase inhibition, including FMS-like tyrosine kinase 3 (FLT3) and bromodomain-containing protein 4 (BRD4), which may enhance its efficacy in molecularly complex disease subtypes .

Key Targets and Potency

TargetIC50 (nM)Biological Impact
JAK23Suppresses STAT3/5 phosphorylation
FLT315Inhibits leukemic cell proliferation
BRD433Reduces c-Myc expression

Data derived from in vitro studies .

Pharmacokinetics and Metabolism

Fedratinib demonstrates linear pharmacokinetics with a median time to peak concentration (TmaxT_{\text{max}}) of 1.75–3 hours post-administration. A 400 mg dose achieves a maximum concentration (CmaxC_{\text{max}}) of 1,804 ng/mL and an area under the curve (AUC) of 26,870 ng·h/mL . Its high plasma protein binding (≥92%) and large volume of distribution (1,770 L) facilitate extensive tissue penetration . Metabolism occurs primarily via cytochrome P450 3A4 (CYP3A4) and CYP2C19, with flavin-containing monooxygenase 3 (FMO3) contributing to secondary pathways . Elimination is predominantly fecal (77%), with renal excretion accounting for only 5% of the administered dose .

Clinical Efficacy in Myelofibrosis

Phase 3 Clinical Trials

The FREEDOM2 trial, a pivotal phase 3 study, randomized 201 patients with JAK inhibitor-naïve MF to fedratinib (400 mg/day) or best available therapy (BAT). At 24 weeks, 36% of fedratinib-treated patients achieved ≥35% spleen volume reduction (SVR35) versus 6% in the BAT arm (p<0.0001p < 0.0001) . Symptom improvement, measured by the Myelofibrosis Symptom Assessment Form (MFSAF), occurred in 40% of fedratinib recipients compared to 12% with BAT .

Table 1: Efficacy Outcomes in FREEDOM2 Trial

Outcome MeasureFedratinib (n=134)BAT (n=67)pp-Value
SVR35 at 24 weeks36%6%<0.0001
Symptom Improvement40%12%0.001
Median SVR Duration18.2 months6.1 months0.004

Data adapted from Pharmacy Times .

Real-World Effectiveness

Adverse EventAll Grades (%)Grade ≥3 (%)
Anemia299
Thrombocytopenia1212
Diarrhea37.53
Elevated Lipase37.58

Data synthesized from Blood and Nature .

Wernicke's Encephalopathy Risk

Fedratinib carries a boxed warning for encephalopathy, linked to its inhibition of thiamine transporter 2 (hTHTR2) . In vitro studies demonstrate a 90% reduction in thiamine uptake in Caco-2 cells at therapeutic concentrations . Clinical guidelines mandate baseline thiamine assessment, supplementation, and monitoring during treatment .

Comparative Analysis with Ruxolitinib

Efficacy in Ruxolitinib-Exposed Populations

Fedratinib retains activity post-ruxolitinib failure, with real-world studies showing median spleen reduction of 19.4% at 3 months . This contrasts with ruxolitinib's limited efficacy in JAK2-mutant subclones, attributed to fedratinib's additional FLT3 and BRD4 inhibition .

Dosing Flexibility

Unlike ruxolitinib, which requires dose reduction for platelet counts <50,000/µL, fedratinib maintains full efficacy at platelet counts ≥50,000/µL, broadening its applicability in thrombocytopenic patients .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :